molecular formula C27H32N2O3 B1679452 4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide CAS No. 90505-66-1

4-(3-(Bis(beta-hydroxyphenethyl)amino)butyl)benzamide

Cat. No.: B1679452
CAS No.: 90505-66-1
M. Wt: 432.6 g/mol
InChI Key: OPPQEWZOPDBGAS-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for RO-16-8714 are not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its activity as a beta-3 adrenergic receptor agonist . Industrial production methods likely involve optimizing these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

RO-16-8714 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

RO-16-8714 exerts its effects by binding to and activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins involved in metabolic regulation . The compound also modulates gene expression in brown adipose tissue, leading to increased thermogenesis and energy expenditure .

Comparison with Similar Compounds

RO-16-8714 is unique in its high specificity and potency as a beta-3 adrenergic receptor agonist. Similar compounds include:

RO-16-8714 stands out due to its specific binding affinity and efficacy in modulating metabolic processes, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

90505-66-1

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

4-[3-[bis(2-hydroxy-2-phenylethyl)amino]butyl]benzamide

InChI

InChI=1S/C27H32N2O3/c1-20(12-13-21-14-16-24(17-15-21)27(28)32)29(18-25(30)22-8-4-2-5-9-22)19-26(31)23-10-6-3-7-11-23/h2-11,14-17,20,25-26,30-31H,12-13,18-19H2,1H3,(H2,28,32)

InChI Key

OPPQEWZOPDBGAS-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)N(CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(bis(beta-hydroxyphenethyl)amino)butyl)benzamide
maleate of Ro 16-8714
Ro 16-8714
Ro-16-8714

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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